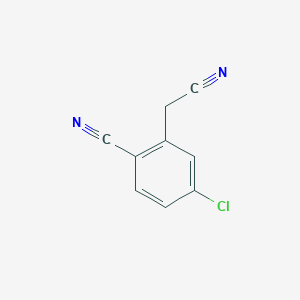

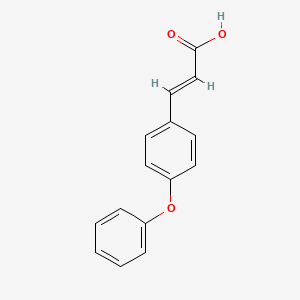

![molecular formula C14H13NO3S B1354680 Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone CAS No. 81454-00-4](/img/structure/B1354680.png)

Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Histamine H3-Receptor Antagonist Synthesis : Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone and its derivatives have been used in the synthesis of Ciproxifan, a novel antagonist for the histamine H3 receptor. This process involved key reactions like SNAr for acylated fluoroaromatics, highlighting a method that requires no chromatographic purification steps (Stark, 2000).

Anti-Tubercular Agents : A variety of phenyl cyclopropyl methanones, synthesized using reactions of different aryl alcohols, have shown promising anti-tubercular activities against M. tuberculosis. This includes in vitro activity against multi-drug resistant (MDR) strains and marginal enhancement of median survival time (MST) in mice models (Dwivedi et al., 2005).

Synthesis of Pyrrole Derivatives : Efficient one-pot synthetic procedures have been developed for pyrrole derivatives, including 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, demonstrating economical and high-yield methods for synthesizing these compounds (Kaur & Kumar, 2018).

Anticancer and Antituberculosis Studies : Certain cyclopropyl piperazin-1-yl methanone derivatives have exhibited significant anticancer and antituberculosis activities, as demonstrated by in vitro studies against human breast cancer cell lines and M. tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Chemical Properties and Reactions

In Situ Cyclopropanation : The research has developed high-yielding one-pot synthesis methods for cyclopropyl phenyl methanones. These methods serve as effective combinatorial scaffolds for generating structurally diverse alicyclic compounds (Grover et al., 2004).

Photolysis of Acetophenone Derivatives : Studies on the laser flash photolysis of cyclopropyl(phenyl)methanone have provided insights into the formation of triplet ketones and their subsequent reactions, including dimerization to form photoproducts (Ranaweera et al., 2015).

Biological and Medical Research

Anti-Inflammatory and Anti-Ulcer Activities : Novel aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone derivatives have shown potential as anti-inflammatory and anti-ulcer agents. These findings are based on in vitro COX inhibition assay and molecular docking studies (Pasha, Mondal, & Panigrahi, 2020).

Antimicrobial Activity : Some derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have shown significant antimicrobial activities, particularly those containing methoxy groups (Kumar et al., 2012).

Propiedades

IUPAC Name |

[1-(benzenesulfonyl)pyrrol-3-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-14(11-6-7-11)12-8-9-15(10-12)19(17,18)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYISPBKBJWIMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

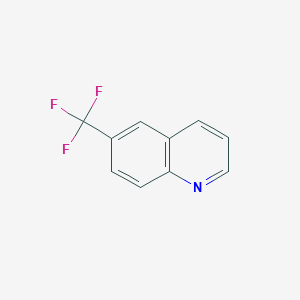

![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)

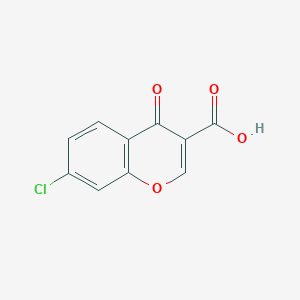

![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)

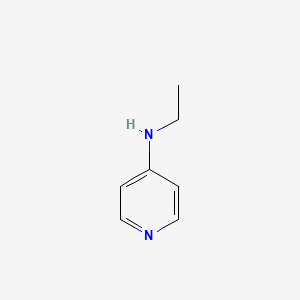

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)